Olsalazine-13C12 Sodium Salt is a stable isotope-labeled compound primarily used in pharmaceutical research. It is a derivative of Olsalazine Sodium, which is utilized in the treatment of inflammatory bowel diseases, particularly ulcerative colitis. The compound is classified under non-steroidal anti-inflammatory drugs (NSAIDs) and is recognized for its anti-inflammatory properties. The specific labeling with carbon-13 isotopes allows for enhanced tracking and analysis in various biochemical applications.
Olsalazine-13C12 Sodium Salt can be sourced from several chemical suppliers, including LGC Standards, Pharmaffiliates, and Alsachim. It falls under the category of active pharmaceutical ingredients (APIs) and reference standards, with its molecular formula being and a molecular weight of 358.11 g/mol . The compound is classified as a stable isotope-labeled compound, which is crucial for research purposes in pharmacokinetics and metabolic studies.
The synthesis of Olsalazine-13C12 Sodium Salt involves several chemical reactions that typically start from the unlabelled Olsalazine Sodium. The incorporation of carbon-13 isotopes can be achieved through various synthetic routes that may involve:
The detailed technical aspects of these methods often require controlled laboratory conditions to ensure purity and isotopic enrichment levels are maintained above 99% .
Olsalazine-13C12 Sodium Salt undergoes several chemical reactions relevant to its function as an anti-inflammatory agent:
These reactions are critical for understanding the pharmacodynamics of the drug and its metabolites in clinical settings .
The mechanism of action for Olsalazine involves:
This process highlights the importance of both the parent compound and its metabolites in achieving therapeutic efficacy against inflammatory bowel diseases .
These properties are essential for ensuring that Olsalazine-13C12 Sodium Salt remains effective for research purposes .
Olsalazine-13C12 Sodium Salt has significant applications in scientific research:
These applications underscore its importance in advancing pharmaceutical sciences and improving therapeutic strategies for inflammatory bowel diseases .
Stable isotopes such as 13C, 15N, and 2H serve as indispensable tools in pharmaceutical research by enabling the precise tracking of drug molecules without altering their chemical or biological properties. These non-radioactive isotopes are incorporated into drug compounds to create isotopologues—molecules identical to their unlabeled counterparts except for their mass signatures. This mass difference allows researchers to: • Distinguish administered drugs from endogenous metabolites using mass spectrometry • Quantify drug absorption and distribution with ultra-high sensitivity • Validate analytical methods for regulatory compliance (e.g., FDA bioanalytical method validation) In drug development, isotopically labeled pharmaceuticals function as internal standards that correct for analytical variability during sample preparation and instrumental analysis. This enables absolute quantification of drug concentrations in complex biological matrices like blood, urine, and tissue homogenates, providing data critical for pharmacokinetic modeling [1] [2].
13C-labeling represents the gold standard for isotopic labeling in metabolic research due to its negligible kinetic isotope effect (KIE) and universal integration into organic frameworks. The KIE for 13C substitution is typically ≤1.03, compared to ≥2–7 for deuterium, meaning 13C-labeled compounds exhibit near-identical enzymatic reactivity and metabolic profiles to native drugs. This fidelity is essential when studying: • Metabolic Stability: Accurate assessment of hepatic metabolism without interference from isotopic bond cleavage • Metabolite Identification: Definitive tracking of drug-derived carbon atoms in metabolite structures • Mass Spectrometry: Clear differentiation between drug molecules and isobaric interferences via predictable mass shifts (e.g., +12 Da for 13C12-labeling) Olsalazine-13C12 Sodium Salt exemplifies this application, where uniform 13C-labeling across all 12 carbon atoms permits unambiguous tracing of the drug’s metabolic fate and distribution kinetics in colitis research [1] [2].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: